7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
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Overview
Description
7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is part of the benzoisothiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester typically involves the bromination of benzo[d]isothiazole-3-carboxylic acid methyl ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Benzo[d]isothiazole-3-carboxylic acid methyl ester: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-benzo[d]isothiazole-3-carboxylic acid methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
7-Fluoro-benzo[d]isothiazole-3-carboxylic acid methyl ester: Contains a fluorine atom, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 7-bromo-1,2-benzothiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHQDQHFLYJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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